molecular formula C12H10N2O3 B1614519 Benzenamine, 3-(4-nitrophenoxy)- CAS No. 22528-34-3

Benzenamine, 3-(4-nitrophenoxy)-

Cat. No.: B1614519
CAS No.: 22528-34-3
M. Wt: 230.22 g/mol
InChI Key: XTMXKDRGJKFRQL-UHFFFAOYSA-N
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Description

“Benzenamine, 3-(4-nitrophenoxy)-” is a chemical compound with the molecular formula C12H10N2O3 . It is also known as 4-NPBO.


Synthesis Analysis

The synthesis of “Benzenamine, 3-(4-nitrophenoxy)-” involves specific chemical reactions. Unfortunately, the exact details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular structure of “Benzenamine, 3-(4-nitrophenoxy)-” can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of this compound is 230.2194 .


Chemical Reactions Analysis

The chemical reactions involving “Benzenamine, 3-(4-nitrophenoxy)-” are not explicitly mentioned in the search results.


Physical and Chemical Properties Analysis

“Benzenamine, 3-(4-nitrophenoxy)-” has a molecular weight of 230.21900, a density of 1.322g/cm3, and a boiling point of 383ºC at 760mmHg . The compound’s flash point is 185.4ºC .

Scientific Research Applications

  • Polymerization Initiator Benzenamine, 3-(4-nitrophenoxy)-, specifically the N-phenylalkoxyamine derivative, has been explored as an initiator for nitroxide-mediated polymerization (NMP). It shows promise in controlling methyl methacrylate polymerization to moderate conversions. This is attributed to the delocalization of the nitroxide radical through the N-phenyl substituent, which may minimize cross-disproportionation issues in NMP of MMA (Greene & Grubbs, 2010).

  • Coordination Compound Formation Substituted benzenamines, including 3-nitrobenzenamine, can form coordination compounds with arsenic trihalides. The nitro group substitution influences the electronic density on the nitrogen atom, affecting the energy of the As-N bond. This property is significant in the study of thermochemistry and coordination chemistry (Dunstan, 1994).

  • Electrochemical Synthesis and Corrosion Protection Benzenamine derivatives have been synthesized for electrochemical applications. For example, 4-(2-thienyl)benzenamine was synthesized and used to create a polymer with enhanced corrosion protection effects on stainless steel, showing potential in materials science and corrosion prevention (Shahhosseini, Nateghi, & SheikhSivandi, 2016).

  • Chemosensor Development Benzenamine derivatives, such as 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, have been used to develop highly selective chemosensors for metal ions. These sensors demonstrate significant potential for detecting ions like Ag(+) in a methanol-water mixture, indicating applications in analytical chemistry (Tharmaraj, Devi, & Pitchumani, 2012).

  • Polyimide Synthesis Benzenamine derivatives are integral in the synthesis of polyimides, which are important in material science. A specific example is the use of a phthalonitrile-containing diamine, derived from a benzenamine compound, for the synthesis of polyimides with notable organosolubility and thermal properties (Zeng, Zou, & Yang, 2014).

  • Electrochromic Devices The synthesis of polymers based on benzenamine derivatives, like 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, has been explored for electrochromic devices. These devices demonstrate multichromic properties and potential applications in electronic displays and smart windows (Yildiz et al., 2008).

Mechanism of Action

The mechanism of action of “Benzenamine, 3-(4-nitrophenoxy)-” is not specified in the search results.

Safety and Hazards

The compound is harmful if swallowed and can cause skin and eye irritation . It is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child . In case of exposure, it is advised to seek medical attention .

Properties

IUPAC Name

3-(4-nitrophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMXKDRGJKFRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177042
Record name Benzenamine, 3-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22528-34-3
Record name 3-(4-Nitrophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22528-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-(4-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022528343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) and 3-aminophenol (11.2 g, 102 mmol) in N,N-dimethylformamide (150 mL) was added potassium carbonate (26.5 g, 191 mmol) and the mixture was stirred at 80° C. for 8 hr. The reaction mixture was cooled to room temperature, diluted with ethyl acetate-hexane (1:1, 250 mL) and washed with water (250 mL×2) and saturated brine (100 mL), successively. The collected aqueous layer was extracted with ethyl acetate-hexane (1:1, 250 mL). The collected organic layer was dried over anhydrous magnesium sulfate, and decolorized with activated carbon. The insoluble material was filtered off through a pad filled with two layers of silica gel and celite, and the filtrate was concentrated. The obtained yellow syrup-like substance was recrystallized from ethyl acetate and hexane to give the title compound (21.8 g, 95%) as yellow crystals.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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